molecular formula C25H37BrN2O B012085 SNDDYCQJMICBCK-UHFFFAOYSA-M CAS No. 103424-99-3

SNDDYCQJMICBCK-UHFFFAOYSA-M

Cat. No.: B012085
CAS No.: 103424-99-3
M. Wt: 461.5 g/mol
InChI Key: SNDDYCQJMICBCK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

SNDDYCQJMICBCK-UHFFFAOYSA-M is a complex organic compound belonging to the class of quaternary ammonium salts. This compound is characterized by its pyrrolidinium core, which is a five-membered nitrogen-containing ring, and various substituents that contribute to its unique chemical properties. The presence of a bromide ion as a counterion further defines its chemical behavior and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNDDYCQJMICBCK-UHFFFAOYSA-M typically involves multiple steps:

    Formation of the Pyrrolidinium Core: The initial step involves the synthesis of the pyrrolidinium ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The introduction of the methyl group and the (2-methylpropoxy)methyl group is usually carried out through nucleophilic substitution reactions. Common reagents include methyl iodide and 2-methylpropyl bromide.

    Amine Functionalization: The phenyl(phenylmethyl)amino group is introduced via reductive amination, where a suitable amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrrolidinium ring with a bromide source, such as methyl bromide, to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amine group, converting it to secondary or primary amines.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, potassium cyanide.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Secondary or primary amines.

    Substitution: Hydroxylated or cyanated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases) to enhance reaction rates and yields.

Biology

In biological research, it serves as a model compound for studying the interactions of quaternary ammonium salts with biological membranes and proteins.

Medicine

Industry

Industrially, it is used in the synthesis of other complex organic molecules and as an additive in various formulations to improve stability and solubility.

Mechanism of Action

The compound exerts its effects primarily through interactions with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to membrane disruption and cell lysis. In enzymatic systems, it can act as an inhibitor by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylammonium Bromide: Another quaternary ammonium salt with a simpler structure.

    Benzalkonium Chloride: A well-known antimicrobial agent with a similar mode of action.

    Cetyltrimethylammonium Bromide: Used in various industrial and research applications.

Uniqueness

SNDDYCQJMICBCK-UHFFFAOYSA-M is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

103424-99-3

Molecular Formula

C25H37BrN2O

Molecular Weight

461.5 g/mol

IUPAC Name

N-benzyl-N-[3-(2-methylpropoxy)-2-(1-methylpyrrolidin-1-ium-1-yl)propyl]aniline;bromide

InChI

InChI=1S/C25H37N2O.BrH/c1-22(2)20-28-21-25(27(3)16-10-11-17-27)19-26(24-14-8-5-9-15-24)18-23-12-6-4-7-13-23;/h4-9,12-15,22,25H,10-11,16-21H2,1-3H3;1H/q+1;/p-1

InChI Key

SNDDYCQJMICBCK-UHFFFAOYSA-M

SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-]

Canonical SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-]

Synonyms

11888CERM
CERM 11888
CERM-11888

Origin of Product

United States

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